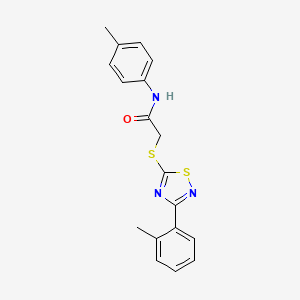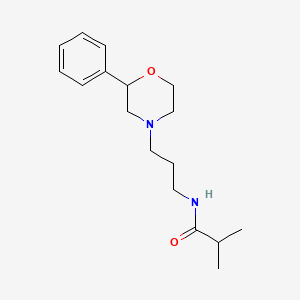
N-(3-(2-phenylmorpholino)propyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-phenylmorpholino)propyl)isobutyramide, also known as JNJ-5207852, is a selective antagonist of the adenosine A2A receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mécanisme D'action
Target of Action
The primary targets of the compound “2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide” are currently unknown. The compound is structurally related to morpholine, a heterocyclic amine, which is often used in organic synthesis and sometimes found in bioactive compounds . .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-(2-phenylmorpholino)propyl)isobutyramide is its selectivity for the adenosine A2A receptor. This allows for more specific modulation of this receptor and reduces the potential for off-target effects. However, one limitation of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-(2-phenylmorpholino)propyl)isobutyramide. One area of research is the development of more potent and selective adenosine A2A receptor antagonists. Another area of research is the exploration of the potential therapeutic applications of this compound in other diseases, such as cancer and diabetes. Additionally, future research could focus on the development of more efficient synthesis methods for this compound, as well as the optimization of its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-(3-(2-phenylmorpholino)propyl)isobutyramide involves a multistep process that includes the reaction of 2-phenylmorpholine with 3-bromopropyl isobutyrate followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the resulting amine with isobutyryl chloride. The synthesis of this compound has been optimized to provide high yields and purity.
Applications De Recherche Scientifique
N-(3-(2-phenylmorpholino)propyl)isobutyramide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is Parkinson's disease. Studies have shown that adenosine A2A receptor antagonists, including this compound, can provide neuroprotective effects in animal models of Parkinson's disease. This compound has also been shown to improve motor function in animal models of Huntington's disease.
Propriétés
IUPAC Name |
2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)17(20)18-9-6-10-19-11-12-21-16(13-19)15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKFUDFEPHQNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCN1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2442074.png)
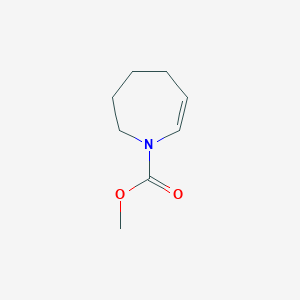


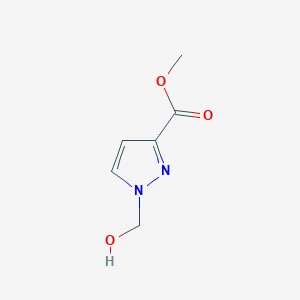

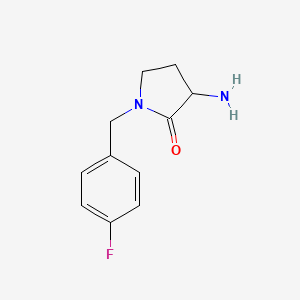
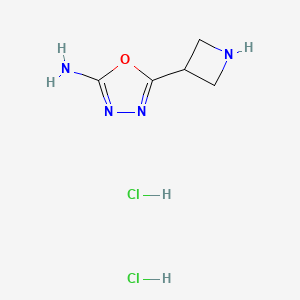
![(2Z)-2-[(4-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2442088.png)
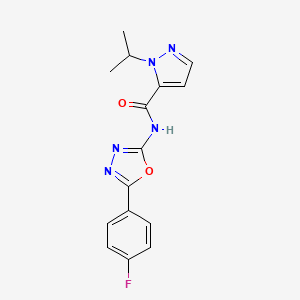
![N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2442090.png)
![N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2442091.png)
